molecular formula C19H19ClN2O2S B2472636 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazole CAS No. 851803-92-4

2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2472636
CAS No.: 851803-92-4
M. Wt: 374.88
InChI Key: ADNSCVFKEKMUHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazole is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, an ethoxybenzoyl group, and a dihydroimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the chlorophenylmethyl sulfide: This can be achieved by reacting 2-chlorobenzyl chloride with sodium sulfide in an appropriate solvent such as ethanol.

    Introduction of the ethoxybenzoyl group: This step involves the acylation of the intermediate with 2-ethoxybenzoyl chloride in the presence of a base like triethylamine.

    Cyclization to form the dihydroimidazole ring: The final step involves the cyclization of the intermediate with an appropriate reagent such as ammonium acetate under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ethoxybenzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazole depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chlorophenyl and ethoxybenzoyl groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-chlorophenyl methyl sulfone: Similar in structure but lacks the ethoxybenzoyl and dihydroimidazole moieties.

    Lansoprazole sulfide: Contains a sulfanyl group and a benzimidazole ring but differs in the substituents attached to the ring.

Uniqueness

2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2S/c1-2-24-17-10-6-4-8-15(17)18(23)22-12-11-21-19(22)25-13-14-7-3-5-9-16(14)20/h3-10H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNSCVFKEKMUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.